2-Chloro-1-(4-fluorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.6 g/mol |
IUPAC Name |
2-chloro-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
InChI Key |
VTCREIYEGAGUDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCl)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development
Introduction
(S)-2-Chloro-1-(4-fluorophenyl)ethanol, a chiral chlorohydrin, has emerged as a pivotal building block in modern asymmetric synthesis. Its unique structural features, comprising a stereogenic center bearing a hydroxyl group and a synthetically versatile chlorine atom, render it an invaluable precursor for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its critical role as a key intermediate in the pharmaceutical industry, most notably in the manufacture of the antiemetic drug, Aprepitant.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 126534-42-7[1] |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.6 g/mol [2] |
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | |
| Boiling Point | 256.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization
While specific spectra are proprietary to individual manufacturers, the following provides an expected spectroscopic profile for the characterization of (S)-2-Chloro-1-(4-fluorophenyl)ethanol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the chlorine atom. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.5 ppm. The benzylic proton (CH-OH) would be a multiplet around δ 4.9-5.1 ppm, and the methylene protons (CH₂-Cl) would likely appear as two doublets of doublets around δ 3.6-3.8 ppm due to diastereotopicity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the eight carbon atoms. The aromatic carbons will resonate in the δ 115-140 ppm region, with the carbon attached to the fluorine showing a large coupling constant. The carbon of the C-OH group is expected around δ 70-75 ppm, and the C-Cl carbon should appear around δ 45-50 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, and the C-O stretching will be visible in the 1050-1150 cm⁻¹ region. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and a chloromethyl radical.
Part 2: Asymmetric Synthesis
The enantioselective synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone. This transformation is a cornerstone of its production, with biocatalysis being a particularly advantageous methodology.
Biocatalytic Asymmetric Reduction
Rationale: The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers unparalleled enantioselectivity under mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the need for heavy metal catalysts and harsh reagents. Carbonyl reductases, in particular, have demonstrated exceptional efficacy in this conversion.
Caption: General workflow for the biocatalytic reduction.
Experimental Protocol: Asymmetric Reduction using Baker's Yeast
This protocol provides a representative method for the synthesis of (S)-2-chloro-1-(4-fluorophenyl)ethanol using commercially available baker's yeast, a readily accessible whole-cell biocatalyst.
-
Yeast Activation: In a sterile Erlenmeyer flask, suspend dry baker's yeast (e.g., 100 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (e.g., pH 6.8). Incubate the mixture in a shaker at a controlled temperature (e.g., 30°C) for approximately 30-60 minutes to activate the yeast cells.
-
Substrate Addition: Prepare a solution of 2-chloro-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like ethanol or DMSO. Add this solution dropwise to the activated yeast culture.
-
Bioreduction: Maintain the reaction mixture in the shaker at a controlled temperature (e.g., 28-32°C) for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, centrifuge the mixture to separate the yeast cells. The supernatant is then extracted with an organic solvent such as ethyl acetate or n-hexane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-2-Chloro-1-(4-fluorophenyl)ethanol.
Part 3: Application in Aprepitant Synthesis
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a critical raw material in the greener and more efficient second-generation synthesis of Aprepitant, a potent antiemetic drug. It serves as the chiral source for constructing the morpholine core of the molecule.
Synthetic Pathway to Aprepitant Intermediate
The synthesis involves the reaction of (S)-2-Chloro-1-(4-fluorophenyl)ethanol with a protected amino alcohol, followed by cyclization to form the key morpholine intermediate.
Caption: Synthesis of a key Aprepitant intermediate.
Experimental Protocol: Synthesis of (3S)-3-(4-fluorophenyl)-4-benzylmorpholin-2-one
This protocol outlines a general procedure for the conversion of (S)-2-Chloro-1-(4-fluorophenyl)ethanol to a key morpholine intermediate of Aprepitant.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-benzylethanolamine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise to the solution at a controlled temperature (e.g., 0°C) to form the corresponding alkoxide.
-
Nucleophilic Substitution: To this mixture, add a solution of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Cyclization and Purification: The crude intermediate can be cyclized, often in the same pot or after isolation, by treatment with a suitable base to afford the morpholin-2-one. The final product is then purified by recrystallization or column chromatography.
Part 4: Safety and Handling
(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chemical that requires careful handling in a laboratory or industrial setting.
| Hazard Class | GHS Statements |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Part 5: Conclusion
(S)-2-Chloro-1-(4-fluorophenyl)ethanol stands out as a highly valuable and versatile chiral building block in organic synthesis. Its efficient and stereoselective preparation, particularly through biocatalytic methods, underscores the advancements in modern synthetic chemistry. The pivotal role of this compound in the streamlined synthesis of the important pharmaceutical agent Aprepitant highlights its significance in drug development and manufacturing. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like (S)-2-Chloro-1-(4-fluorophenyl)ethanol is set to increase, paving the way for the development of more efficient and sustainable synthetic routes to life-saving medicines.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
- Virtual Museum. (n.d.). (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Premium Chemical Solution.
- Google Patents. (n.d.). Manufacturing Process.
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
Quickcompany. (n.d.). Process For The Preparation Of 4 Phenyl 3 Morpholinone. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). (3S,4R)-4-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-1-[(S)-1-(4-methoxyphenyl)ethyl]azetidin-2-one. Retrieved February 15, 2026, from [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved February 15, 2026, from [Link]
-
Amanote Research. (n.d.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Retrieved February 15, 2026, from [Link]
Sources
"2-Chloro-1-(4-fluorophenyl)ethanol" as a chiral building block in organic synthesis
An In-depth Technical Guide to 2-Chloro-1-(4-fluorophenyl)ethanol as a Chiral Building Block in Organic Synthesis
Executive Summary
The imperative for enantiomerically pure pharmaceuticals and agrochemicals has cemented the role of chiral building blocks as indispensable tools in modern organic synthesis.[1][2][] Among these, this compound has emerged as a particularly valuable intermediate due to its dual functionality – a stereogenic center and reactive handles for further molecular elaboration. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile chiral synthon. We will delve into the causality behind synthetic strategies, focusing on the sophisticated methods of asymmetric synthesis that grant access to its enantiopure forms.
Introduction: The Strategic Value of a Fluorinated Chiral Halohydrin
Chiral halohydrins are powerful precursors in organic synthesis, enabling transformations such as epoxide formation, azidation, and the introduction of various nucleophiles with a high degree of stereocontrol. The presence of a fluorine atom on the aromatic ring of this compound further enhances its utility. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the ability to produce enantiomerically pure (R)- and (S)-2-Chloro-1-(4-fluorophenyl)ethanol is of paramount importance for the development of novel, stereochemically defined active pharmaceutical ingredients (APIs).
This guide will explore the primary methodologies for achieving high enantiopurity in the synthesis of this building block, with a particular emphasis on biocatalytic and chemo-catalytic asymmetric reductions of the prochiral ketone precursor, 2-chloro-4'-fluoroacetophenone.
Physicochemical Properties and Safety Data
Proper handling and storage are critical for maintaining the integrity of this chiral building block. The following table summarizes its key properties and safety information.
| Property | Value |
| Chemical Formula | C₈H₈ClFO[4][5] |
| Molecular Weight | 174.6 g/mol [4][5] |
| Appearance | Liquid |
| CAS Number | (S)-enantiomer: 126534-42-7[4][5][6] (R)-enantiomer: 126534-43-8[7] |
| Storage Conditions | Sealed in a dry environment at 2-8°C[4] |
| Purity | Typically ≥98% |
| Signal Word | Danger[4] |
| GHS Pictograms | Corrosion, Exclamation mark |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4] |
| Precautionary Statements | P261, P280, P301+P310, P302+P352, P305+P351+P338, P405[4] |
Asymmetric Synthesis: The Gateway to Enantiopurity
The most common and efficient route to enantiopure this compound is the asymmetric reduction of its prochiral ketone precursor, 2-chloro-4'-fluoroacetophenone.[8][9][10] The choice of catalyst—either a biological enzyme or a synthetic chiral complex—is the determining factor for the stereochemical outcome.
Figure 1: General workflow for the asymmetric synthesis of this compound.
Biocatalytic Reduction: The Power of Enzymes
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols.[11][12][13] Enzymes, particularly oxidoreductases like alcohol dehydrogenases and ketoreductases, operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite enantio-, regio-, and chemoselectivity.[11]
For the synthesis of this compound, secondary alcohol dehydrogenases (SADHs) have proven highly effective. A notable example is the use of mutants of TeSADH from Thermoanaerobacter pseudethanolicus. Research has shown that specific mutants can selectively produce either the (S) or (R) enantiomer with very high enantiomeric excess (>99% ee).[8]
-
(S)-Enantiomer Synthesis: The ΔP84/A85G TeSADH mutant consistently yields (S)-2-halo-1-arylethanols, including (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol, in accordance with the anti-Prelog rule.[8]
-
(R)-Enantiomer Synthesis: While some mutants can produce (R)-alcohols for other haloacetophenones, the P84S/A85G mutant interestingly still produced the (S)-enantiomer from 2-chloro-4'-fluoroacetophenone, highlighting the subtle interplay between substrate and enzyme active site.[8] This underscores the importance of enzyme screening and engineering for achieving desired stereoselectivity.
The causality behind this high selectivity lies in the precisely defined three-dimensional structure of the enzyme's active site. This chiral pocket orients the prochiral ketone substrate in a specific conformation, exposing one of its two prochiral faces to the hydride transfer from the cofactor (NADH or NADPH), leading to the formation of a single enantiomer of the alcohol.
-
Biocatalyst Preparation: Cultivate a microbial strain (e.g., recombinant E. coli) expressing the desired ketoreductase or alcohol dehydrogenase.[14] Harvest the cells and prepare either a whole-cell catalyst or a cell-free extract.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), combine the whole cells or cell-free extract, the substrate (2-chloro-4'-fluoroacetophenone), and a cofactor regeneration system. A common system involves adding a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase to continuously regenerate the required NADH or NADPH.
-
Biotransformation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.[15] Monitor the reaction progress using techniques like HPLC or GC.
-
Work-up and Isolation: Once the reaction is complete, remove the biocatalyst by centrifugation. Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting chiral alcohol via column chromatography if necessary.
Figure 2: Logical relationship between catalyst choice and stereochemical outcome.
Chemo-catalytic Asymmetric Reduction
While biocatalysis offers significant advantages, traditional chemical methods remain highly relevant. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce ketones.[2]
The mechanism of the CBS reduction involves the coordination of the borane reducing agent (e.g., borane-dimethyl sulfide complex) and the ketone substrate to the chiral catalyst. This ternary complex creates a rigid, well-defined transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer. The choice of the (R)- or (S)-proline-derived catalyst dictates the stereochemistry of the final product. For instance, an (R)-CBS catalyst will typically yield the (R)-alcohol.
Applications in Advanced Organic Synthesis
Both (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol are versatile intermediates used in the synthesis of complex, high-value molecules.[4] Their utility stems from the ability to transform the chloro and hydroxyl groups into other functionalities with retention or inversion of configuration at the stereocenter.
-
Pharmaceutical Synthesis: This building block is a key precursor for various APIs. The fluorophenyl moiety is a common feature in drugs targeting the central nervous system, as well as in antifungal and antiviral agents.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of chirality and fluorine can significantly enhance the efficacy and selectivity of pesticides and herbicides.
-
Fine Chemicals and Materials Science: The unique properties of this compound also make it a valuable component in the synthesis of specialty chemicals and advanced materials.[4]
Conclusion
This compound stands out as a high-value chiral building block, bridging the gap between simple starting materials and complex, enantiomerically pure target molecules. The development of robust asymmetric synthesis routes, particularly through biocatalysis, has made both enantiomers readily accessible with high optical purity. Understanding the principles behind these synthetic methods allows researchers to make informed decisions, optimizing their strategies for the efficient and stereoselective construction of next-generation pharmaceuticals and agrochemicals.
References
- Al-zuaidy, M., Al-Shammari, W., Rasheed, H., Al-Taee, H., & Al-Dujaili, A. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega.
- Virtual Museum. (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Premium Chemical Solution.
- Fluorochem. (R)-2-Chloro-1-(4-fluorophenyl)ethanol.
- Juvenus Drugs. (S)-2-Chloro-1-(4-Fluorophenyl)Ethanol.
- Abraham, M. L., & Hilt, G. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate.
- Bide Pharmatech. (S)-2-Chloro-1-(4-fluorophenyl)ethanol | 126534-42-7.
- ChemicalBook. 126534-42-7((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Product Description.
- Chiralpedia. Asymmetric Synthesis.
- Request PDF. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.
- Ni, Y., & Fernandez-Fueyo, E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5664.
- Benchchem. (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
- Miao, L., et al. (2020). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate.
- ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.
- Organic Chemistry Highlights. (2020). Enantioselective Synthesis of Alcohols and Amines: The You Synthesis of Chelonin A.
- Green Chemistry (RSC Publishing). (n.d.). Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist.
- Crossref. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.
- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- PubChem. 2-Chloro-4'-fluoroacetophenone.
- Sigma-Aldrich. 2-Chloro-4′-fluoroacetophenone 99 456-04-2.
- Peng, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 123.
- Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate.
- Thermo Scientific Chemicals. 2-Chloro-4'-fluoroacetophenone, 99% 100 g.
- Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–168.
- RSC Publishing. (n.d.). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 943–948.
Sources
- 1. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]
- 5. 126534-42-7 CAS MSDS ((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (S)-2-Chloro-1-(4-Fluorophenyl)Ethanol – Juvenus Drugs [juvenusdrugs.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-4 -fluoroacetophenone 99 456-04-2 [sigmaaldrich.com]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary & Molecular Architecture
2-Chloro-1-(4-fluorophenyl)ethanol (CAS: 126534-42-7 for S-isomer) represents a critical class of chiral halohydrins used as versatile building blocks in the pharmaceutical and agrochemical industries. Structurally, it combines a lipophilic 4-fluorophenyl pharmacophore with a reactive chlorohydrin motif (
This molecule serves two primary functions in drug development:
-
Chiral Synthon: It acts as a direct precursor to 4-fluorostyrene oxide via base-mediated cyclization, enabling the stereoselective introduction of the 4-fluorophenyl group into amines, azides, and thiols.
-
Metabolic Probe: The para-fluorine substituent blocks metabolic oxidation at the C4 position of the phenyl ring, a common strategy to extend the half-life of bioactive compounds compared to their non-fluorinated analogs.
Molecular Specifications
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 174.60 g/mol |
| Physical State | Colorless to pale yellow oil |
| Chiral Center | C1 (Benzylic position) |
| Key Reactivity | Epoxide formation, Nucleophilic substitution ( |
Synthetic Pathways: Biocatalysis vs. Chemocatalysis
The synthesis of this compound is a classic case study in the shift from traditional hydride reductions to green, stereoselective biocatalysis. The precursor for both routes is 2-chloro-1-(4-fluorophenyl)ethanone .
The Challenge of Chemocatalysis
Traditional reduction using Sodium Borohydride (
The Biocatalytic Solution (Preferred Route)
To achieve high enantiomeric excess (
Mechanism of Action
The enzyme transfers a hydride from the cofactor NADPH to the si- or re-face of the ketone, determining the stereochemistry (
Figure 1: Biocatalytic reduction workflow utilizing a cofactor regeneration cycle to ensure atom economy and high stereoselectivity.[1]
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol
Note: This protocol assumes the use of a commercially available KRED screening kit or recombinant E. coli expressing KRED/GDH.
Reagents:
-
Substrate: 2-chloro-1-(4-fluorophenyl)ethanone (100 mg)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Cofactor:
(1.0 mg) -
Co-substrate: D-Glucose (150 mg)
-
Enzyme: KRED (lyophilized powder or whole cell)
-
Recycle Enzyme: Glucose Dehydrogenase (GDH) (if not co-expressed)
Procedure:
-
Preparation: Dissolve D-Glucose in 5 mL of Phosphate Buffer. Add
and the enzyme mix. -
Initiation: Dissolve the substrate in a minimal amount of DMSO (max 5% v/v final concentration) and add dropwise to the aqueous mixture.
-
Incubation: Incubate at
with orbital shaking (200 rpm) for 24 hours. -
Monitoring: Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1) or HPLC.[2]
-
Work-up: Extract reaction mixture with Ethyl Acetate (
). Dry combined organic layers over and concentrate in vacuo. -
Validation: Analyze
using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Protocol B: Cyclization to (S)-4-Fluorostyrene Oxide
The chlorohydrin is a stable precursor. The reactive epoxide is generated in situ or as a discrete intermediate.
Procedure:
-
Dissolve (S)-2-chloro-1-(4-fluorophenyl)ethanol (1.0 eq) in Methanol.
-
Add Potassium Carbonate (
, 2.0 eq) or dilute NaOH. -
Stir at Room Temperature for 2-4 hours.
-
Observation: The reaction proceeds via intramolecular Williamson ether synthesis.
-
Work-up: Remove solvent, partition between water/DCM, and distill carefully (epoxides are reactive).
Structural Analogs & Structure-Activity Relationships (SAR)
Understanding the "Halogen Switch" is vital for medicinal chemists. The 4-fluoro analog sits within a family of related inhibitors.
| Compound | Substituent (Para) | Key Application | Pharmacological Note |
| Target Molecule | -F | Elopiprazole / P38 Inhibitors | Metabolic Blocker: Prevents P450 oxidation; mimics H-bond acceptor. |
| Analog A | -H | Styrene Oxide derivatives | Baseline: Rapidly metabolized; used for general reactivity studies. |
| Analog B | -Cl | Miconazole / Econazole | Lipophilicity: Increases |
| Analog C | Fluoxetine (Prozac) | Bioisostere: Strong electron withdrawing; vastly increases metabolic stability. |
Critical Distinction: Researchers often confuse the 4-fluoro and 4-trifluoromethyl analogs.
-
4-Fluoro: Used in Paroxetine (Paxil) and Elopiprazole type scaffolds.
-
4-Trifluoromethyl: Used in Fluoxetine (Prozac).
Figure 2: SAR map illustrating the divergence of the chlorohydrin scaffold into distinct therapeutic classes based on aryl substitution.
Safety & Handling (HSE)
As a Senior Scientist, safety is paramount. Chlorohydrins and their epoxide derivatives are alkylating agents.
-
Acute Toxicity (H302): Harmful if swallowed.
-
Eye Damage (H318): Causes serious eye damage. The chlorohydrin moiety can hydrolyze to HCl on mucous membranes.
-
Handling: Always handle in a fume hood. Use nitrile gloves.
-
Deactivation: Quench spills with aqueous ammonium hydroxide (converts alkyl halides/epoxides to water-soluble amino-alcohols).
References
-
Biocatalytic Reduction: Journal of Molecular Catalysis B: Enzymatic. "Enzymatic reduction of alpha-halo ketones: A route to chiral halohydrins."
-
Synthesis & Properties: PubChem Database. "this compound - Compound Summary."
-
Epoxide Cyclization: Tetrahedron: Asymmetry. "Synthesis of optically active styrene oxides via reduction of 2-haloacetophenones."
-
Industrial Application: BenchChem Application Notes. "The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis."
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS). "(S)-2-Chloro-1-(4-fluorophenyl)ethanol."[1][3][4][5][6]
Sources
- 1. EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 126534-42-7 CAS MSDS ((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (S)-2-Chloro-1-(4-Fluorophenyl)Ethanol – Juvenus Drugs [juvenusdrugs.com]
- 5. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]
- 6. EP0493617B1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol - Google Patents [patents.google.com]
Methodological & Application
Precision Enantioselective Reduction of 2-Chloro-1-(4-fluorophenyl)ethanone via Corey-Bakshi-Shibata (CBS) Catalysis
[1]
Abstract
This Application Note details the protocol for the enantioselective reduction of 2-chloro-1-(4-fluorophenyl)ethanone to (S)-2-chloro-1-(4-fluorophenyl)ethanol using the Corey-Bakshi-Shibata (CBS) catalyst.[1][2] This transformation is a critical step in the synthesis of chiral pharmaceutical intermediates, including analogs of ezetimibe and various serotonin reuptake inhibitors. The protocol emphasizes the use of (R)-Me-CBS-oxazaborolidine to achieve the (S)-configuration, highlighting the specific Cahn-Ingold-Prelog (CIP) priority inversion unique to
Introduction & Mechanistic Rationale
The Substrate Challenge
The reduction of 2-chloro-1-(4-fluorophenyl)ethanone presents a stereochemical nuance. Unlike simple acetophenones, the introduction of the chlorine atom at the
Consequently, while the (R)-Me-CBS catalyst directs hydride attack from the same stereofacial trajectory (Re-face) as it does for acetophenone, the resulting absolute configuration is (S) due to the priority swap between the aryl group and the chloromethyl group.
Mechanistic Cycle
The CBS reduction operates via a dual-activation mechanism:[1]
-
Lewis Acid Activation: The endocyclic boron of the oxazaborolidine coordinates with the ketone oxygen (anti to the bulky phenyl group), enhancing electrophilicity.
-
Lewis Base Activation: The nitrogen atom of the oxazaborolidine coordinates with the borane reagent (
), activating it as a hydride donor.[2]
This "molecular robot" ensures that hydride delivery occurs via a rigid six-membered transition state, minimizing degrees of freedom and maximizing enantiomeric excess (ee).[1]
Figure 1: Catalytic cycle of the CBS reduction showing dual activation and regeneration.
Critical Parameters & Optimization
Solvent Systems
Anhydrous conditions are non-negotiable.[1] Water reacts with the oxazaborolidine to form boroxines, deactivating the catalyst and lowering ee.
-
Preferred: Tetrahydrofuran (THF) or Toluene.[2]
-
Recommendation: Use THF for higher solubility of the polar chloroketone substrate, but ensure it is distilled from sodium/benzophenone or passed through activated alumina columns immediately prior to use.
Temperature Control
While the reaction proceeds at room temperature, lower temperatures significantly enhance enantioselectivity by rigidifying the transition state.
-
Optimal Range:
to .[1] -
Note: Temperatures below
may drastically reduce the rate due to the electron-withdrawing nature of the fluorine and chlorine substituents.[1]
Stoichiometry
| Component | Equivalents | Role |
| Ketone | 1.0 | Substrate |
| (R)-Me-CBS | 0.05 - 0.10 | Chiral Catalyst (5-10 mol%) |
| 0.6 - 1.0 | Hydride Source (Stoichiometric) |
Detailed Experimental Protocol
Materials
-
Substrate: 2-chloro-1-(4-fluorophenyl)ethanone (Dried in vacuo).
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene).[1][2][3]
-
Solvent: Anhydrous THF.
Step-by-Step Procedure
1. Catalyst Activation (Inert Atmosphere Required)
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Cool to room temperature under a stream of nitrogen.
-
Charge the flask with (R)-Me-CBS solution (1.0 mL, 1.0 mmol, 10 mol%).[1]
-
Add anhydrous THF (10 mL).
2. Borane Complex Formation
-
Cool the catalyst solution to
(ice bath). -
Add
(0.6 - 1.0 eq) dropwise.[1] -
Stir for 15 minutes. Note: This pre-complexation step is vital for ensuring the catalyst is in the active Lewis acid/base mode.
3. Controlled Reduction (Inverse Addition)
-
Cool the reaction mixture to
(acetone/dry ice or cryostat). -
Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (1.72 g, 10 mmol) in anhydrous THF (10 mL).
-
Crucial Step: Add the ketone solution to the catalyst/borane mixture slowly over 30–60 minutes using a syringe pump.
-
Rationale: Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-enantioselective background reduction by free borane.
-
4. Monitoring & Quench
-
Stir at
for 1 hour. Monitor by TLC (20% EtOAc/Hexanes) or HPLC. -
Once complete, carefully quench by adding Methanol (5 mL) dropwise at
.-
Safety Warning: Vigorous evolution of hydrogen gas (
) will occur. Ensure proper venting.[1]
-
5. Workup
-
Allow the mixture to warm to room temperature.
-
Add 1N HCl (20 mL) and stir for 20 minutes to break the boron-nitrogen complex.
-
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with Saturated
and Brine.[3] -
Dry over
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the CBS reduction process.[1]
Analytical Control & Validation
To validate the enantiomeric excess (ee) and absolute configuration, use Chiral High-Performance Liquid Chromatography (HPLC).[1][7]
HPLC Method Parameters
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (
mm, ).[1] -
Mobile Phase: Hexane : Isopropanol (95 : 5).[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 210 nm or 254 nm.[1]
-
Expected Retention Times (OD-H):
Calculation
19Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (<90%) | Moisture contamination | Re-dry THF and ketone.[1] Ensure catalyst solution is fresh. |
| Fast addition of ketone | Use a syringe pump. Ensure addition time >45 mins. | |
| Temperature fluctuation | Maintain | |
| Low Conversion | Degraded Borane | Check |
| Catalyst poisoning | Ensure no amine or phosphine impurities in the substrate. | |
| Racemization during workup | Acid sensitivity | Avoid strong acids or prolonged exposure. Use dilute HCl or |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]
-
Corey, E. J., & Helal, C. J. (1998).[10] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link[1]
-
BenchChem. (2025).[3][7] Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction.[1][3] Link[1]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. ct-k.com [ct-k.com]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol via Grignard Reaction
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol, a key intermediate in pharmaceutical development. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] This application note details the reaction mechanism, provides step-by-step protocols for the preparation of the Grignard reagent and the subsequent reaction with 2-chloroacetaldehyde, and outlines critical safety considerations. The content is structured to provide both theoretical understanding and practical, actionable guidance for laboratory execution.
Introduction and Scientific Background
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry.[3] It involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as an aldehyde or ketone.[1][4][5] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and highly basic.[6] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of an aldehyde, leading to the formation of a new carbon-carbon bond and, after an acidic workup, a secondary alcohol.[1][4][5]
The synthesis of this compound is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[7] The target molecule contains a chiral center, and while this protocol describes a racemic synthesis, it lays the foundation for potential asymmetric variations.
Reaction Mechanism
The synthesis of this compound proceeds in two primary stages:
Stage 1: Formation of the Grignard Reagent (4-Fluorophenylmagnesium Bromide)
In this initial step, an aryl halide, 1-bromo-4-fluorobenzene, reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form 4-fluorophenylmagnesium bromide.[7] This is an oxidative insertion of magnesium into the carbon-bromine bond.
Stage 2: Nucleophilic Addition to 2-Chloroacetaldehyde and Work-up
The nucleophilic carbon of the 4-fluorophenylmagnesium bromide then attacks the electrophilic carbonyl carbon of 2-chloroacetaldehyde. This addition reaction forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in a mild acidic work-up protonates the alkoxide to yield the final product, this compound.[1][5]
Diagram of the Grignard Reaction Mechanism
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Must be dry and free of oxide layer. |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 460-00-4 | Anhydrous. |
| Iodine | I₂ | 253.81 | 7553-56-2 | A small crystal for initiation. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Freshly distilled from a suitable drying agent. |
| 2-Chloroacetaldehyde | C₂H₃ClO | 78.50 | 107-20-0 | Typically supplied as a 40-50% aqueous solution; requires careful handling. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated, for work-up. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution for work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic layer. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
3.3. Protocol 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the ether begins to gently reflux.[8] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[7] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish-brown.
3.4. Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Aldehyde Addition: In a separate flask, prepare a solution of 2-chloroacetaldehyde (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety and Hazard Management
4.1. General Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
An emergency shower and eyewash station should be readily accessible.
4.2. Specific Hazards
-
Grignard Reagents: Are highly reactive and can ignite spontaneously in air, especially if concentrated. They react violently with water and other protic solvents.[9]
-
Diethyl Ether: Is extremely flammable and has a low boiling point.[10] Ensure there are no ignition sources nearby.
-
2-Chloroacetaldehyde: Is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer.[11][12][13] Handle with extreme caution and use appropriate containment.
-
Magnesium Metal: Is a flammable solid.[14]
-
1-Bromo-4-fluorobenzene: Is a flammable liquid and is harmful if swallowed.
4.3. Waste Disposal
-
Quench any unreacted Grignard reagent carefully with a protic solvent like isopropanol before disposal.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Grignard reaction does not initiate | - Presence of moisture in glassware or reagents.- Oxide layer on magnesium turnings. | - Rigorously dry all glassware and use anhydrous solvents.- Crush a few pieces of magnesium under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine. |
| Low yield of desired alcohol | - Grignard reagent partially quenched by water or acidic protons in the aldehyde.- Incomplete reaction. | - Ensure all reagents are anhydrous.- Increase reaction time or gently warm the reaction mixture after addition. |
| Formation of biphenyl byproduct (4,4'-difluorobiphenyl) | - Wurtz coupling reaction, favored by high halide concentration and temperature. | - Add the 1-bromo-4-fluorobenzene solution slowly to keep its concentration low.- Avoid unnecessarily high temperatures during Grignard formation. |
Conclusion
The Grignard reaction provides an effective and versatile route for the synthesis of this compound. Careful attention to anhydrous conditions and safety protocols is paramount for a successful and safe execution of this procedure. The detailed protocols and troubleshooting guide provided in this application note are intended to equip researchers with the necessary information to confidently perform this synthesis in a laboratory setting.
References
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
Chem Service. (2014, September 26). SAFETY DATA SHEET - Chloroacetaldehyde Solution. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CHLOROACETALDEHYDE HAZARD SUMMARY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde. PubChem Compound Summary for CID 33. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2009, November 4). Chloroacetaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 26). CHLOROACETALDEHYDE (2-CHLOROETHANAL). Retrieved from [Link]
-
Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11159612. Retrieved from [Link]
-
Virtual Museum. (n.d.). (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Premium Chemical Solution. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nj.gov [nj.gov]
- 10. epaosc.org [epaosc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. (S)-2-Chloro-1-(4-Fluorophenyl)Ethanol – Juvenus Drugs [juvenusdrugs.com]
Application Note: High-Purity Isolation of 2-Chloro-1-(4-fluorophenyl)ethanol via Silica Gel Chromatography
Abstract & Scope
This application note details the purification protocol for 2-Chloro-1-(4-fluorophenyl)ethanol (CAS: 126534-42-7), a critical halohydrin intermediate often used in the synthesis of triazole antifungals (e.g., Fluconazole analogs) and adrenergic receptor blockers.[1]
While the synthesis typically involves the reduction of 2-chloro-1-(4-fluorophenyl)ethanone, the purification is complicated by two factors:
-
Lachrymatory Impurities: The starting material (α-chloroketone) is a potent lachrymator and must be quantitatively removed.
-
Chemical Instability: As a halohydrin, the target molecule is susceptible to intramolecular cyclization (epoxide formation) under basic conditions.
This guide provides a self-validating chromatography workflow designed to isolate the target alcohol from unreacted ketone and non-polar side products while maintaining chemical integrity.
Pre-Purification Analysis
Chemical Properties & Hazards
| Property | Specification | Notes |
| Target Molecule | This compound | Polar secondary alcohol.[1] |
| Major Impurity | 2-Chloro-1-(4-fluorophenyl)ethanone | Less polar ketone. Lachrymator. |
| Stability | pH Sensitive | Avoid basic modifiers (TEA, NH₃) to prevent cyclization to 2-(4-fluorophenyl)oxirane. |
| Detection | UV Active (254 nm) | Strong absorption due to the 4-fluorophenyl group. |
Thin Layer Chromatography (TLC) Method Development
Before scaling to a column, the separation must be validated on silica TLC plates.[1]
-
Stationary Phase: Silica Gel 60 F₂₅₄.[1]
-
Mobile Phase Optimization:
-
Trial 1 (100% Hexane): No movement (Rf ≈ 0).
-
Trial 2 (50% EtOAc / 50% Hexane): Co-elution near solvent front (Rf > 0.8).
-
Optimal System (80% Hexane / 20% EtOAc):
-
Impurity (Ketone): Rf ≈ 0.60 (Moves fast).[1]
-
Target (Alcohol): Rf ≈ 0.30 (Distinct separation).
-
-
Expert Insight: If the target spot streaks (tails), it may indicate residual borate salts from the reduction step. Action: Co-evaporate the crude oil with Methanol (3x) to break down borate esters before loading.
Step-by-Step Purification Protocol
Phase 1: Column Preparation
Goal: Create a uniform stationary phase to prevent channeling.
-
Stationary Phase Selection: Use Silica Gel 60 (particle size 40–63 µm).[1]
-
Column Sizing: Use a 30:1 weight ratio of Silica to Crude Sample.
-
Example: For 1.0 g of crude, use 30 g of silica.[1]
-
-
Slurry Packing:
-
Suspend silica in 100% Hexane .
-
Pour into the column and tap gently to settle.
-
Flush with 2 column volumes (CV) of Hexane to equilibrate.
-
Phase 2: Sample Loading
Goal: Apply sample in a narrow band to maximize resolution.
-
Preferred Method (Wet Loading): Dissolve the crude residue in the minimum amount of Dichloromethane (DCM) or Toluene .
-
Why? DCM is a weak eluent but a strong solvent, allowing tight banding. Avoid loading with EtOAc, as it will start eluting the compound immediately.
-
-
Alternative (Dry Loading): If the crude is a gummy solid, dissolve in DCM, mix with Celite (1:1 w/w), and evaporate to a free-flowing powder. Pour this powder onto the top of the packed silica bed.
Phase 3: Gradient Elution Strategy
Goal: Sequentially elute non-polar impurities followed by the pure alcohol.
| Step | Solvent Composition (Hexane : EtOAc) | Volume (CV) | Target Eluate |
| 1 | 100 : 0 | 2 CV | Non-polar hydrocarbons / mineral oil.[1] |
| 2 | 95 : 5 | 3 CV | Trace non-polar byproducts. |
| 3 | 90 : 10 | 4-5 CV | Impurity Elution: Unreacted Ketone (Lachrymator). |
| 4 | 80 : 20 | Until Complete | Target Elution: this compound. |
| 5 | 50 : 50 | 2 CV | Flush column (polar baseline impurities). |
Critical Checkpoint: Monitor fractions via TLC. The ketone impurity will elute first. Ensure the UV signal returns to baseline before collecting the alcohol fractions to ensure >98% purity.
Phase 4: Workup & Isolation
-
Combine Fractions: Pool fractions containing the pure spot (Rf ~0.3).
-
Solvent Removal: Evaporate under reduced pressure (Rotavap).
-
Temperature Limit: Do not exceed 40°C water bath temperature. While the boiling point is high, halohydrins can degrade thermally over time.
-
-
Final Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace solvent.
Visual Workflow (DOT Diagram)
Figure 1: Decision tree for the purification of halohydrins, emphasizing impurity removal and borate management.
Expert Insights & Troubleshooting
The "Epoxide Trap" (Mechanistic Warning)
The 2-chloroethanol moiety is a precursor to epoxides. In the presence of a base, the hydroxyl group is deprotonated, and the alkoxide performs an intramolecular Sɴ2 attack on the carbon bearing the chlorine, displacing the chloride ion to form an epoxide.
-
Reaction: this compound + Base → 2-(4-fluorophenyl)oxirane + HCl.
-
Implication: Never add Triethylamine (TEA) or Ammonia to your mobile phase to fix peak tailing. If tailing is severe, use 0.1% Acetic Acid, though this is rarely necessary for this molecule [1].
Managing the Lachrymator
The starting ketone is a lachrymator (tear gas agent).
-
Safety: All column fractions containing the first eluting spot (ketone) must be quenched with dilute NaOH or handled in a fume hood until disposed of. Do not leave open beakers of the early fractions on the benchtop.
References
-
Guzmán-Martínez, A., et al. "Synthesis of chiral halohydrins and their conversion to epoxides."[1] Journal of Organic Chemistry, vol. 85, no. 3, 2020. (General mechanistic reference for halohydrin stability).
-
Sigma-Aldrich. "Product Specification: (S)-2-Chloro-1-(4-fluorophenyl)ethanol." Sigma-Aldrich Catalog. (Source for physical property data).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11159612, this compound." PubChem. (Safety and GHS data).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
Sources
Troubleshooting & Optimization
Improving the efficiency of chiral separation of 2-Chloro-1-(4-fluorophenyl)ethanol
Topic: Improving the efficiency of chiral separation of 2-Chloro-1-(4-fluorophenyl)ethanol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Applications Support Hub. Subject: Optimization of Enantioseparation for Halohydrin Intermediates. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis & Chromatography Division.
This guide addresses the specific challenges in resolving This compound , a critical chiral building block (often a precursor to enantiopure epoxides and azole antifungals). Unlike simple phenylethanols, the electron-withdrawing chloromethyl group and the para-fluoro substitution create unique steric and electronic effects that demand precise protocol tuning.
Module 1: Biocatalytic Kinetic Resolution (KR)
The industrial "workhorse" for scaling up enantiopure alcohols.
Core Protocol: Lipase-Catalyzed Transesterification
Standard Workflow: We recommend Kinetic Resolution (KR) via irreversible transesterification using Vinyl Acetate as the acyl donor.
Recommended Catalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435). Alternative: Pseudomonas cepacia Lipase (PCL) if CALB shows low E-values for this specific chlorohydrin.
Experimental Workflow Diagram
Figure 1: Kinetic resolution workflow. The lipase selectively acetylates the (R)-enantiomer, allowing physical separation from the unreacted (S)-alcohol.
Troubleshooting Guide: Biocatalysis
Q1: My reaction stalls at ~30-40% conversion instead of the theoretical 50%. Why? Diagnosis: This is likely Product Inhibition or Enzyme Deactivation .
-
The Cause: Acetaldehyde is released as a byproduct when using Vinyl Acetate. It can form Schiff bases with lysine residues on the enzyme surface, deactivating it over time. Alternatively, the accumulation of the (R)-acetate product may competitively inhibit the active site.
-
The Fix:
-
Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less toxic to the enzyme than acetaldehyde [1].
-
Add Molecular Sieves: Add 4Å molecular sieves to the reaction mixture. While this is usually to remove water, it can also adsorb small polar byproducts.
-
Solvent Engineering: Ensure you are using a highly non-polar solvent (n-Hexane or MTBE). Polar solvents strip the essential water layer from the enzyme, reducing activity.
-
Q2: The Enantiomeric Excess (ee) of the remaining alcohol is low (<95%). Diagnosis: The reaction has not reached the "Conversion Limit" or the E-value (Enantiomeric Ratio) is too low.
-
The Logic: In kinetic resolution, the ee of the unreacted substrate (ee_s) increases as conversion increases. If the enzyme is not perfectly selective (E < 100), you must push conversion beyond 50% (e.g., to 52-55%) to get highly pure alcohol, sacrificing some yield.
-
The Fix:
-
Calculate E-value: Use the equation
.[1][2] If E < 20, switch enzymes (try Pseudomonas fluorescens lipase). -
Temperature Drop: Lower the temperature from 40°C to 25°C or even 4°C. This exploits the "Enthalpy-Entropy Compensation" effect—selectivity often increases at lower temperatures, though the rate decreases [2].
-
Q3: Can I use this method for the 2-chloro derivative specifically? Answer: Yes, but be cautious of side reactions .
-
Risk: The 2-chloro group makes the alcohol a "chlorohydrin." Under basic conditions or high temperatures, it can cyclize to form an epoxide (4-fluorostyrene oxide).
-
Protocol Adjustment: Ensure the reaction medium remains strictly neutral . Avoid adding basic additives (like TEA) often used in other lipase reactions. CALB is robust and works well without pH adjustment in organic media.
Module 2: High-Performance Liquid Chromatography (HPLC)
Analytical verification and preparative separation.
Column Selection & Method Development
For this compound, polysaccharide-based chiral stationary phases (CSPs) are superior due to the aromatic pi-pi stacking interactions and hydrogen bonding capabilities.
Comparative Column Performance Table
| Column Type | Stationary Phase | Mobile Phase (Typical) | Suitability for Target |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane : IPA (90:10) | High. Excellent for aromatic alcohols. Usually the first choice. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane : IPA (95:5) | High. Often provides different elution order than AD-H. |
| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | n-Hexane : Ethanol (90:10) | Medium. Good alternative if AD/OD fail; the chlorinated selector may interact uniquely with the chlorohydrin analyte. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | DCM : Methanol (90:10) | Specialized. Use if solubility in hexane is an issue (unlikely for this molecule). |
HPLC Decision Tree
Figure 2: Step-by-step column screening strategy.
Troubleshooting Guide: Chromatography
Q1: I see peak tailing. Should I add an additive? Answer: Generally, no .
-
Reasoning: Tailing in chiral HPLC is often due to non-specific interactions with residual silanols on the silica support. For amines, we add DEA. However, your molecule is a neutral alcohol/halohydrin . Adding amines might degrade the chlorohydrin (epoxide formation).
-
Solution: If tailing persists, increase the % of the alcohol modifier (IPA) slightly or switch to a column with a different backbone (e.g., Amylose-1 vs Cellulose-1). Ensure your sample is dissolved in the mobile phase, not a stronger solvent like pure DMSO.
Q2: The retention times are shifting between runs. Diagnosis: This is likely a Temperature or Equilibration issue.
-
The Fix: Chiral columns are sensitive to temperature.[3] A 1°C change can shift selectivity (
). Use a column oven set strictly to 25°C. Also, polysaccharide columns require long equilibration times (20+ column volumes) when switching mobile phases [3].
Module 3: Downstream Processing
Separating the resolved components.
Once the kinetic resolution is complete, you have a mixture of (S)-alcohol and (R)-acetate .
Separation Protocol:
-
Filtration: Filter off the immobilized enzyme (Novozym 435). Note: Do not discard! It can often be reused 5-10 times.
-
Flash Chromatography:
-
The polarity difference between the alcohol and the ester is significant.
-
Stationary Phase: Standard Silica Gel (achiral).
-
Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Order of Elution: The (R)-acetate (less polar) will elute first. The (S)-alcohol (more polar) will elute second.
-
-
Hydrolysis (Optional): If you need the (R)-alcohol, collect the (R)-acetate and hydrolyze it using mild chemical base (K2CO3 in Methanol) or enzymatically (using the same lipase in aqueous buffer).
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.[2] Link
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link
-
Phenomenex. (2025). Chiral HPLC Column Selection and Method Development Guide. Phenomenex Technical Guides.[4] Link
-
Sigma-Aldrich. (2024). Chiral HPLC Column Selection Guide. Merck/Sigma-Aldrich. Link
-
BenchChem. (2025).[5][6][7] Comparative Guide to Chiral Columns for Enantioselective Separation of Halophenyl Ethanols. BenchChem Technical Resources. Link
Sources
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Scaling up the synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol from lab to pilot plant
Executive Summary & Process Overview
The Molecule: 2-Chloro-1-(4-fluorophenyl)ethanol (CFPE) is a critical chiral building block, predominantly used in the synthesis of triazole antifungal agents (e.g., Voriconazole, Fluconazole derivatives) and agrochemicals.
The Challenge: While lab-scale synthesis often relies on stoichiometric borohydrides (yielding racemates) or expensive metal catalysts, the pilot-plant standard for pharmaceutical intermediates is Biocatalytic Asymmetric Reduction . This route offers superior enantiomeric excess (>99% ee) and mild conditions but introduces unique engineering challenges regarding mass transfer, pH control, and downstream processing.
The Reaction System:
-
Substrate: 2-Chloro-1-(4-fluorophenyl)ethanone (CFZQ)
-
Catalyst: Ketoreductase (KRED) / Carbonyl Reductase
-
Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose + NADP+
-
Solvent System: Biphasic (Aqueous Buffer / Organic Co-solvent)
Critical Safety Directive: The Lachrymator Hazard
WARNING: The starting material, 2-Chloro-1-(4-fluorophenyl)ethanone , is a potent lachrymator and skin irritant. It is significantly more hazardous than the product.
Q: Our operators are reporting eye irritation even with standard fume hoods. What is the protocol for 10kg+ handling?
A: Standard lab hoods are insufficient for solid handling at pilot scale. The dust from the
-
Solid Charging: Must occur via a closed system (e.g., split butterfly valve or pneumatic transfer) or within a flexible isolator (glove bag). Open manway charging is strictly prohibited.
-
Scrubber Requirement: Reactor off-gas must be routed through a caustic scrubber (NaOH) to neutralize any volatilized chlorinated species, although the ketone itself is not acidic, the potential for hydrolysis to HCl exists.
-
Decontamination: All surfaces contacting the solid must be washed with a solution of 5% surfactant in methanol/water before the equipment is opened for cleaning.
Troubleshooting Guide: Reaction & Workup
Scenario A: Reaction Stalls at 50-60% Conversion
User Report: "The reaction started fast but flatlined after 6 hours. Adding more enzyme didn't help."
Root Cause Analysis:
In KRED/GDH systems, the regeneration of NADPH from NADP+ consumes Glucose and produces Gluconic Acid .
Corrective Action:
-
Implement pH Stat Control: Do not rely on buffers alone. Install an automated dosing loop adding 2M NaOH to maintain pH at 7.0 ± 0.2.
-
Check Glucose Levels: Ensure glucose is present in 1.2 – 1.5 molar equivalents relative to the substrate. If glucose is depleted, recycling stops.
Scenario B: Low Enantiomeric Excess (ee < 95%)
User Report: "Lab scale gave 99.5% ee. The pilot batch gave 94% ee."
Root Cause Analysis:
This is often due to a competing background chemical reduction . If the reaction is too slow (due to poor mixing or low enzyme loading) or if the temperature is too high, non-selective reduction (if residual borohydrides are present from equipment cleaning, or thermal degradation) can occur. More likely, it is racemization of the product or substrate instability.
Note:
Corrective Action:
-
Temperature/pH Balance: Lower temperature to 20-25°C. Ensure pH does not exceed 7.5.
-
Mixing Efficiency: The substrate is hydrophobic. If it sits as a solid at the bottom or an oily layer on top, the enzyme (aqueous phase) cannot access it efficiently. Increase impeller speed or use a recirculation loop to create a stable emulsion during reaction.
Scenario C: The "Rag Layer" Nightmare (Workup)
User Report: "We cannot separate the phases. There is a thick emulsion layer between the ethyl acetate and water."
Root Cause Analysis: Enzymes are large proteins that act as surfactants. When denatured by organic solvents during extraction, they unfold and stabilize emulsions.
Corrective Action:
-
The "Filter Aid" Protocol: Do not just settle. Add Celite (Diatomaceous earth) (0.5 kg per kg of substrate) to the mixture before phase separation.
-
pH Swing: Denatured proteins often precipitate at their isoelectric point. Adjusting pH to ~4.0 or ~8.5 (away from neutral) can sometimes crash out the protein, breaking the emulsion.
-
Centrifugation: If available, a disc-stack centrifuge is far superior to gravity settling for biocatalytic workups.
Visualized Workflows
Diagram 1: The Biocatalytic Cycle (Mechanism)
Caption: Coupled enzymatic cycle showing the reduction of the ketone and the regeneration of the cofactor (NADPH) using Glucose/GDH.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low conversion or low purity during scale-up.
Data & Specifications
Table 1: Solvent Screening for Scale-Up
Solubility of 2-Chloro-1-(4-fluorophenyl)ethanone vs. Enzyme Compatibility
| Solvent System | Substrate Solubility | Enzyme Activity Retention | Workup Ease | Recommendation |
| DMSO (5-10%) | High | High | Poor (High BP, difficult removal) | Lab Only |
| IPA (10-20%) | Moderate | Moderate (Denatures over time) | Good | Acceptable |
| MTBE (Biphasic) | High | High (Interface active) | Excellent | Recommended (Pilot) |
| Butyl Acetate | High | High | Excellent | Recommended (Pilot) |
Table 2: Impurity Profile
| Impurity | Structure/Origin | Prevention Strategy |
| Des-chloro | 1-(4-fluorophenyl)ethanol (Over-reduction) | Avoid metal contaminants; Biocatalysis usually avoids this. |
| Hydrolysis of Cl group | Keep pH < 8.0; Limit water exposure time post-reaction.[1] | |
| Dimer/Oligomer | Thermal degradation of substrate | Store substrate < 5°C; Keep reaction < 30°C. |
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Managing
-Chloro Ketone Stability. Retrieved from -
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis.[4] ResearchGate. Retrieved from
-
Magano, J., & Dunetz, J. R. (2012).[5] Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development.[5] Retrieved from
-
Thermo Fisher Scientific. (2025).[2][6] Safety Data Sheet: 2-Chloro-1-(4-fluorophenyl)ethanone.[7] Retrieved from
-
Google Patents. (2016). CN106008166A - Industrialized production method of chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 2-Chloro-1-(4-fluorophenyl)ethanol
Executive Summary
2-Chloro-1-(4-fluorophenyl)ethanol (CAS: 126534-43-8) is a critical chiral building block in the synthesis of NMDA receptor antagonists, most notably Eliprodil (SL-82.0715), and various neuroprotective agents. The presence of the fluorine atom at the para-position enhances metabolic stability and lipophilicity, while the chlorohydrin motif serves as a versatile handle for nucleophilic substitution (e.g., to form epoxides or amino alcohols).
This guide objectively compares three distinct synthetic methodologies:
-
Chemical Reduction (Racemic): The baseline cost-effective route.
-
Asymmetric Transfer Hydrogenation (ATH): The current industrial standard for chiral synthesis.
-
Biocatalytic Reduction: The emerging "green" route offering superior enantiomeric excess (ee).
Key Finding: While ATH offers a robust balance of cost and scalability, Biocatalysis provides the highest optical purity (>99% ee) and eliminates heavy metal contamination, making it the preferred route for late-stage pharmaceutical intermediates.
Mechanistic Pathways & Retrosynthesis[1]
The synthesis generally proceeds via the reduction of 2-Chloro-1-(4-fluorophenyl)ethanone . The choice of reducing agent dictates the stereochemical outcome.
Figure 1: Synthetic Decision Tree
Caption: Decision tree illustrating the divergence in stereoselectivity based on the chosen synthetic methodology.
Detailed Route Analysis
Route A: Chemical Reduction (NaBH4)
Best for: Analytical standards, non-clinical research, or when downstream resolution is planned.
This method utilizes Sodium Borohydride (NaBH4) in methanol. It is a strictly stoichiometric hydride transfer that attacks the carbonyl face indiscriminately.
-
Pros: Extremely low cost; reagents available in bulk; no specialized equipment required.
-
Cons: Yields a racemic (50:50) mixture. Separation requires chiral chromatography or kinetic resolution (e.g., lipase-catalyzed acetylation), which limits theoretical yield to 50%.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Scalable GMP manufacturing of chiral intermediates.
This route employs a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN).[1] The hydrogen source is typically a Formic Acid/Triethylamine azeotrope rather than high-pressure H₂ gas.
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru center binds the hydride, while the amine proton of the ligand interacts with the ketone oxygen, stabilizing the transition state and directing facial selectivity.
Figure 2: Ru-Catalyzed ATH Catalytic Cycle
Caption: The Noyori-Ikariya catalytic cycle utilizing metal-ligand bifunctional catalysis for hydride transfer.
Route C: Biocatalytic Reduction (KREDs)
Best for: High-value pharmaceutical intermediates requiring >99% ee.
Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) catalyze the reduction using NADPH/NADH as a cofactor. To make this economical, a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose) is coupled to the reaction.
-
Key Advantage: Enzymes like Scheffersomyces stipitis (SsCR) or engineered Lactobacillus variants can distinguish the bulky chloromethyl group from the fluorophenyl ring with near-perfect fidelity.
-
Sustainability: Water-based, ambient temperature, and no heavy metals.
Comparative Performance Data
The following data aggregates typical results from process chemistry literature for alpha-chloroacetophenone derivatives.
| Metric | NaBH4 Reduction | Ru-ATH (Noyori) | Biocatalysis (KRED) |
| Yield | 95 - 98% | 90 - 95% | > 95% |
| Enantiomeric Excess (ee) | 0% (Racemic) | 95 - 97% | > 99% |
| Catalyst Loading | Stoichiometric | 0.1 - 1.0 mol% | 1 - 5 wt% (Enzyme) |
| Reaction Time | < 2 Hours | 12 - 24 Hours | 24 - 48 Hours |
| E-Factor (Waste) | High (Borates) | Moderate | Low (Biodegradable) |
| Cost Driver | Reagents (Low) | Catalyst (High) | Enzyme Screening (Med) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (Route B)
Targeting (R)-2-Chloro-1-(4-fluorophenyl)ethanol
Reagents:
-
Substrate: 2-Chloro-1-(4-fluorophenyl)ethanone (10 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 molar ratio) azeotrope.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Procedure:
-
Inerting: Flame-dry a two-neck round-bottom flask and purge with Nitrogen.
-
Charge: Add the Ru-catalyst and the substrate to the flask. Dissolve in degassed DCM (20 mL).
-
Initiation: Add the Formic acid/TEA mixture (5 mL) dropwise via syringe.
-
Reaction: Stir at 30°C for 16 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3][4][5]
-
Quench: Upon full conversion, add water (20 mL) to separate phases.
-
Workup: Extract aqueous layer with DCM (2x). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel chromatography or recrystallization from Hexane/IPA.
Critical Control Point: The reaction produces CO₂ gas. Ensure the system is vented through a bubbler to prevent pressure buildup.
Protocol 2: Biocatalytic Reduction (Route C)
Targeting (S)-2-Chloro-1-(4-fluorophenyl)ethanol (Example)
Reagents:
-
Enzyme: KRED Screening Kit (e.g., Codexis or in-house Lactobacillus variant).
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) and NADP+.[3]
-
Sacrificial Substrate: Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Procedure:
-
Buffer Prep: Prepare 50 mL of phosphate buffer containing 1 mM MgSO₄ (cofactor stabilizer).
-
Solution A: Dissolve Glucose (1.5 eq) and NADP+ (1 mM final conc) in the buffer.
-
Enzyme Charge: Add GDH (50 U) and the specific KRED (20 mg lyophilized powder) to Solution A. Stir gently to dissolve (do not vortex; shear stress denatures enzymes).
-
Substrate Addition: Dissolve the ketone substrate (500 mg) in DMSO (2 mL) and add dropwise to the aqueous enzyme mix.
-
Incubation: Stir at 30°C at 150 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).
-
Workup: After 24h, add Ethyl Acetate (50 mL) and centrifuge to break the emulsion. Separate organic layer, dry, and concentrate.
Validation: Check optical purity using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10).
Conclusion & Recommendation
For early-stage discovery where chirality is not yet critical, Route A (NaBH4) remains the most time-efficient method.
However, for drug development (Eliprodil analogs) , the choice lies between ATH and Biocatalysis.
-
Choose Route B (ATH) if you have existing infrastructure for organometallic chemistry and require a rapid scale-up without enzyme screening lead times.
-
Choose Route C (Biocatalysis) if the specification requires >99% ee to minimize enantiomeric impurities in the final drug substance, or if green chemistry metrics (low E-factor) are a corporate priority.
References
-
Eliprodil Background: Scatton, B., et al. "Eliprodil, a non-competitive, NR2B-selective NMDA antagonist."[6] PubMed, 1994. Link
-
ATH Methodology: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[1] Journal of the American Chemical Society, 1995.[1] Link
-
Biocatalytic Efficiency: Shang, Y.P., et al. "Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase."[7] ResearchGate, 2017. Link
-
Commercial Availability: Fluorochem Product Guide, "(R)-2-Chloro-1-(4-fluorophenyl)ethanol." Fluorochem. Link
-
General Comparison: BenchChem Technical Support. "A Comparative Guide to Enantioselective Ketone Reduction." BenchChem, 2025.[3] Link
Sources
- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"2-Chloro-1-(4-fluorophenyl)ethanol" versus "2-bromo-1-(4-fluorophenyl)ethanol" in synthetic applications
[1]
Executive Summary
In the synthesis of enantiopure pharmaceuticals—particularly beta-blockers and antifungal agents—2-chloro-1-(4-fluorophenyl)ethanol (CFPE) and 2-bromo-1-(4-fluorophenyl)ethanol (BFPE) serve as critical chiral building blocks.[1]
The choice between the chloro- and bromo-analogs is rarely arbitrary; it is a strategic trade-off between stability and reactivity :
-
Select the Chloro-analog (CFPE) for industrial scale-up, enzymatic stability, and processes where the intermediate must be stored or transported.[1] It is the preferred substrate for many commercial ketoreductases (KREDs).[1]
-
Select the Bromo-analog (BFPE) for rapid, mild cyclization to epoxides or when the subsequent nucleophilic substitution requires a highly labile leaving group to avoid harsh conditions.[1]
Physicochemical & Reactivity Profile[1]
The fundamental difference lies in the carbon-halogen bond strength and the leaving group ability. This dictates the reaction kinetics for downstream applications, particularly the closure to (S)-4-fluorostyrene oxide .[1]
| Feature | This compound | 2-Bromo-1-(4-fluorophenyl)ethanol | Impact on Synthesis |
| Bond Dissociation Energy | ~330 kJ/mol (C-Cl) | ~280 kJ/mol (C-Br) | C-Br breaks significantly faster, lowering the activation energy for substitution.[1] |
| Leaving Group Ability | Moderate | High | Bromo-analog cyclizes to epoxide 10–100x faster under identical basic conditions. |
| Shelf Stability | High | Moderate/Low | Bromo-analogs are prone to light sensitivity and spontaneous degradation (browning).[1] |
| Atom Economy (Synthesis) | Better (Cl = 35.5 g/mol ) | Worse (Br = 79.9 g/mol ) | Chloro-analog offers better mass efficiency for large-scale logistics.[1] |
Mechanistic Insight: The Cyclization Kinetic
The conversion of these halohydrins to epoxides proceeds via an intramolecular
Synthetic Access: Upstream Production[1]
Biocatalytic Asymmetric Reduction
For high-value pharmaceutical intermediates, enzymatic reduction of the corresponding alpha-haloacetophenone is the gold standard to achieve high enantiomeric excess (>99% ee).
Critical Observation: Most wild-type and engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) show distinct preferences.[1]
-
Substrate Specificity: Enzymes like Thermoanaerobacter pseudethanolicus ADH (TeSADH) often display higher stability and stereoselectivity with the Chloro-ketone . The Bromo-ketone can sometimes inhibit enzymes due to its higher alkylating potential (enzyme suicide inhibition) or steric clashes in the active site.
-
Enantioselectivity: In many documented screens, the reduction of 2-chloro-4'-fluoroacetophenone yields the (S)-enantiomer with higher fidelity than the bromo-analog, which may suffer from competing non-selective chemical reduction.[1]
Figure 1: Biocatalytic pathway favoring the Chloro-substrate due to enzyme stability and specificity.[1]
Downstream Application: Epoxide Formation[1][2][3]
The primary application for both molecules is the generation of 4-fluorostyrene oxide , a gateway to beta-blockers.
Comparative Workflow
-
Using BFPE (Bromo):
-
Using CFPE (Chloro):
Figure 2: Kinetic comparison of ring closure. The Bromo-analog (Red path) cyclizes significantly faster.[1]
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-CFPE
Use this method for generating the stable Chloro-intermediate.[1]
Reagents:
-
2-Chloro-4'-fluoroacetophenone (100 mM)[1]
-
Isopropanol (20% v/v as co-substrate)[1]
-
KRED Enzyme (e.g., Rhodococcus sp. or commercial equivalent)[1]
-
Phosphate Buffer (100 mM, pH 7.0)[1]
Procedure:
-
Preparation: Dissolve the ketone in isopropanol. Add to the buffer solution containing catalytic NADP+.
-
Initiation: Add the KRED enzyme (lyophilized powder or cell lysate).
-
Incubation: Stir at 30°C at 150 rpm for 24 hours.
-
Monitoring: Check conversion via HPLC (Chiralcel OD-H column). The Chloro-analog typically achieves >95% conversion with >99% ee without significant enzyme deactivation.
-
Extraction: Extract with Ethyl Acetate. The product is stable and can be concentrated via rotary evaporation without degradation.
Protocol B: Rapid Cyclization of BFPE to Epoxide
Use this method if you have the Bromo-analog and require mild conditions.
Reagents:
Procedure:
-
Dissolution: Dissolve the bromo-alcohol in acetone (0.1 M concentration).
-
Cyclization: Add powdered
in one portion at room temperature (20-25°C). -
Reaction: Monitor via TLC (Hexane/EtOAc). The spot for the bromo-alcohol should disappear within 60–90 minutes.
-
Note: The Chloro-analog would barely react under these specific conditions.
-
-
Workup: Filter off the inorganic solids immediately. Concentrate the filtrate at low temperature (<30°C).
-
Storage: Use the resulting epoxide immediately, as 4-fluorostyrene oxide is reactive.
References
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Biocatalytic asymmetric reduction of fluoroalkyl ketones. Royal Society of Chemistry (Organic & Biomolecular Chemistry).[1][2] Available at: [Link][1][4][5][6]
-
Comparison of rate of reaction in bromination and chlorination. Chemistry Stack Exchange. Available at: [Link]
-
Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link][1]
-
Relative reactivity of α-fluoroacetophenone and α-chloroacetophenone. ResearchGate. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ftb.com.hr [ftb.com.hr]
- 6. chem.libretexts.org [chem.libretexts.org]
Spectroscopic comparison of 2-Chloro-1-(4-fluorophenyl)ethanol and its derivatives
Topic: Spectroscopic comparison of 2-Chloro-1-(4-fluorophenyl)ethanol and its derivatives Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative spectroscopic analysis of This compound (CAS: 126534-43-8), a critical chiral chlorohydrin intermediate used in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole) and adrenergic receptor blockers.[1]
We objectively compare the target alcohol against its synthetic precursor (2-Chloro-1-(4-fluorophenyl)ethanone ) and its downstream derivative (2-(4-fluorophenyl)oxirane ).[1] The goal is to equip researchers with precise spectral checkpoints to validate conversion efficiency and enantiomeric purity during process development.
Synthetic Context & Spectral Logic
The synthesis typically proceeds via the reduction of the
-
The Ketone (Precursor): Characterized by a deshielded
carbonyl carbon and a singlet -chloro proton signal.[1] -
The Alcohol (Target): Characterized by the emergence of a chiral center, diastereotopic protons, and Hydrogen bonding.
-
The Epoxide (Derivative): Characterized by high-tension ring protons and a significant upfield shift.[1]
Workflow Visualization
The following diagram outlines the synthesis pathway and the critical spectroscopic checkpoints (CP) for quality control.
Figure 1: Synthetic workflow showing the transformation from ketone to epoxide, highlighting the structural changes monitored by spectroscopy.[1][2][3]
Comparative Spectroscopic Analysis
The following data consolidates experimental findings from
Table 1: Key Spectroscopic Shift Markers
| Feature | Precursor (Ketone) [1] | Target (Alcohol) | Derivative (Epoxide) |
| Structure | Ar-C(=O)-CH | Ar-CH(OH)-CH | Ar-Epoxide Ring |
| N/A (Carbonyl) | |||
| IR: Diagnostic Bands | 1694 cm | 3200-3500 cm | ~1250 cm |
Technical Insight: The most common failure mode in this synthesis is incomplete reduction. In
H NMR, even 2% residual ketone is easily visible as a sharp singlet at4.64 ppm, distinct from the complex multiplet of the alcohol product.
Detailed Spectral Interpretation
A. Nuclear Magnetic Resonance (
H &
C NMR)
Solvent Recommendation: CDCl
-
The Fluorine Coupling Effect (
): The C spectrum of all three compounds will exhibit characteristic doublet splitting due to Carbon-Fluorine coupling.[1] This serves as an internal validation of the aromatic ring integrity.-
C-F (ipso): Large coupling constant (
Hz).[1] -
C-H (ortho): Moderate coupling (
Hz). -
C-H (meta): Small coupling (
Hz). -
Note: Do not mistake these doublets for impurities.
-
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method for "Go/No-Go" decision making during reaction monitoring.[1]
-
Ketone: The carbonyl peak at 1694 cm
is sharp and intense.[1] -
Alcohol: As the reaction proceeds, the 1694 cm
peak diminishes and a broad "hump" centered around 3400 cm (O-H stretch) grows.[1] -
End-Point Determination: The reaction is considered complete when the carbonyl peak is indistinguishable from the baseline noise.
Experimental Protocols
Protocol A: NMR Sample Preparation for Purity Analysis
Self-Validating Step: Use the residual solvent peak (CHCl
-
Sampling: Withdraw 10-15 mg of the crude reaction mixture or purified product.
-
Dissolution: Dissolve completely in 0.6 mL of CDCl
(99.8% D).-
Critical: Ensure the solution is clear. Suspended solids will broaden peaks and obscure the multiplicity of the
-chloro protons.
-
-
Acquisition:
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve the fine splitting of the diastereotopic protons.
Protocol B: Rapid IR Monitoring (Thin Film)
-
Background: Collect a background spectrum of the clean ATR crystal (air).
-
Application: Place 1 drop of the liquid (or 2 mg solid) onto the diamond ATR crystal.
-
Measurement: Acquire 4 scans at 4 cm
resolution. -
Analysis: Focus on the 1650–1750 cm
region.[1]-
Pass Criteria: Absence of peak >5% transmittance dip at 1694 cm
.[1]
-
Decision Logic for Identification
Use the following logic gate to classify an unknown sample from this workflow.
Figure 2: Spectral decision tree for identifying this compound and its relatives.
References
-
Royal Society of Chemistry (RSC). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information.[1] (Provides exact NMR/IR data for 2-Chloro-1-(4-fluorophenyl)ethanone).
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1][1]
-
Sigma-Aldrich. 2-(4-Fluorophenyl)oxirane Product Specification & CAS Data.[1][4][1]
-
BenchChem. Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (Analogous chemistry and spectral trends).[1][2][5]
Sources
A Comparative Guide to the Biological Activity of (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While possessing identical chemical formulas and connectivity, enantiomers can exhibit profoundly different biological activities.[1][2] This divergence arises from their differential interactions with the chiral environment of the body, such as enzymes, receptors, and other proteins. One enantiomer may elicit a desired therapeutic effect (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[2]
This guide focuses on the enantiomeric pair (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol, chiral halohydrins that serve as valuable intermediates in the synthesis of more complex pharmaceutical agents.[3][4] The presence of a stereocenter at the carbinol carbon suggests that their biological activities, as well as those of their downstream products, are likely stereodependent. However, a direct comparative study of their biological activities is not extensively documented in publicly available literature.
Therefore, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a comparative study. We will provide the scientific rationale, detailed experimental protocols, and a framework for data analysis to elucidate the distinct biological profiles of the (S)- and (R)-enantiomers, thereby enabling an informed selection of the optimal isomer for further development.
Stereoselective Synthesis: Accessing Enantiomerically Pure Alcohols
The prerequisite for any comparative biological study is the availability of enantiomerically pure (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol. The most efficient and widely adopted method for their preparation is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This transformation can be achieved with high enantioselectivity using two primary approaches: biocatalytic and chemocatalytic reduction.
-
Biocatalytic Reduction: This method employs enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity.[5] These enzymes can be used as isolated proteins or within whole-cell systems (e.g., yeast or recombinant E. coli), which provides the advantage of in-situ cofactor regeneration.[4][6] By selecting appropriate enzymes, either the (S)- or (R)-enantiomer can be produced with excellent enantiomeric excess (>99% ee).[5][6]
-
Chemocatalytic Reduction: Asymmetric transfer hydrogenation using chiral transition metal catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh), is another powerful technique.[4][7] In the presence of a chiral ligand and a hydrogen source (e.g., isopropanol or formic acid), the ketone can be reduced to the corresponding alcohol with high enantioselectivity.[7][8]
The choice between these methods often depends on factors like substrate scope, catalyst cost, scalability, and downstream processing considerations.
Proposed Framework for a Comparative Biological Activity Study
Given the absence of direct comparative data, we propose a logical, multi-tiered experimental workflow to systematically evaluate and compare the biological activities of the (S)- and (R)-enantiomers. This framework is designed to assess general cytotoxicity, potential therapeutic applications, and key pharmacokinetic properties.
Caption: Proposed experimental workflow for the comparative biological evaluation.
Comparative Cytotoxicity Profiling
A fundamental first step is to assess the general cytotoxicity of each enantiomer. This helps establish a therapeutic window and identifies potential liabilities early in the development process.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Culture human cell lines (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds (final concentrations ranging from 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each enantiomer using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | Cell Line | IC₅₀ (µM) |
| (S)-enantiomer | HeLa | 25.4 |
| (R)-enantiomer | HeLa | > 100 |
| (S)-enantiomer | HEK293 | 85.2 |
| (R)-enantiomer | HEK293 | > 100 |
This hypothetical data suggests that the (S)-enantiomer possesses moderate, non-specific cytotoxicity, while the (R)-enantiomer is largely non-toxic at the tested concentrations.
Comparative Antimicrobial Activity
Given that structurally related chlorohydrins are precursors to potent azole antifungal agents, it is logical to investigate the intrinsic antimicrobial properties of the enantiomers.[9]
Experimental Protocol: Antifungal Broth Microdilution Assay (CLSI M27-A3)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each enantiomer in RPMI-1640 medium, with final concentrations typically ranging from 0.25 to 128 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the organism.
Hypothetical Data Summary:
| Compound | Fungal Strain | MIC (µg/mL) |
| (S)-enantiomer | C. albicans | 16 |
| (R)-enantiomer | C. albicans | > 128 |
| Fluconazole (Control) | C. albicans | 1 |
Here, the hypothetical results indicate that the (S)-enantiomer has modest antifungal activity, whereas the (R)-enantiomer is inactive. This stereoselectivity is crucial, suggesting that if this compound were a precursor, the stereocenter could significantly influence the final drug's potency.
Comparative In Vitro Pharmacokinetics
Stereoselectivity is a well-established phenomenon in drug pharmacokinetics, affecting metabolism, distribution, and excretion.[1][10][11] In vitro assays can provide early insights into potential differences between enantiomers.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the (S)- or (R)-enantiomer (final concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (T½) as 0.693/k.
Caption: Workflow for the in vitro metabolic stability assay.
Hypothetical Data Summary:
| Compound | In Vitro T½ in HLM (min) | Intrinsic Clearance (µL/min/mg protein) |
| (S)-enantiomer | 45 | 30.8 |
| (R)-enantiomer | 110 | 12.6 |
These results would imply that the (S)-enantiomer is metabolized more rapidly than the (R)-enantiomer, which could lead to a shorter duration of action and lower systemic exposure in vivo.
Discussion and Implications for Drug Development
The hypothetical data generated through this proposed framework illustrates the critical importance of evaluating enantiomers separately. In our scenario:
-
The (S)-enantiomer shows modest biological activity (antifungal) but also higher cytotoxicity and faster metabolic clearance.
-
The (R)-enantiomer appears to be biologically inert and metabolically more stable.
Developing the (S)-enantiomer as a single-isomer drug (an "enantiopure" drug) would be the logical path forward. This approach would maximize the therapeutic effect while minimizing potential off-target toxicity and metabolic load associated with the inactive (R)-enantiomer. If these compounds are intended as synthetic intermediates, this study demonstrates that the stereocenter is critical; using a racemic mixture would lead to a final product that is 50% inactive or potentially harmful substance, complicating purification and reducing overall process efficiency.
Conclusion
While (S)- and (R)-2-Chloro-1-(4-fluorophenyl)ethanol are recognized as useful chiral building blocks, a direct public comparison of their biological activities is lacking. This guide provides the scientific rationale and a robust, actionable set of experimental protocols for researchers to conduct such a comparative study. By systematically evaluating cytotoxicity, target-specific activity, and key pharmacokinetic parameters, drug development professionals can make data-driven decisions. Elucidating the distinct profiles of each enantiomer is not merely an academic exercise; it is a crucial step in developing safer, more effective, and economically viable pharmaceutical agents. The principles and methodologies outlined herein serve as a universal template for the stereoselective investigation of any chiral drug candidate.
References
- A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Vertex AI Search.
- Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. (2022). ACS Publications.
- Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015). (2015). ResearchGate.
- Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. (2026). PubMed.
- (S)-2-Chloro-1-(4-Fluorophenyl)Ethanol. Juvenus Drugs.
- ChemInform Abstract: Enantioselective Bioreductive Preparation of Chiral Halohydrins Employing Two Newly Identified Stereocomplementary Reductases. (2015). ResearchGate.
- (R)-2-Chloro-1-(4-fluorophenyl)ethanol. Fluorochem.
- (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Premium Chemical Solution. Virtual Museum.
- Enantioselective reduction of ketones. Wikipedia.
- (S)-2-Chloro-1-(4-fluorophenyl)ethanol | 126534-42-7. Fisher Scientific.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025). SciHorizon.
- Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons. (1999). PubMed.
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. (2025). Benchchem.
- 2-(2-Chloro-4-fluorophenyl)ethanol. PubChem.
- Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (2025). Benchchem.
- Chirality and pharmacokinetics: an area of neglected dimensionality? (n.d.). PubMed.
- Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2025). ResearchGate.
- Stereoselective pharmacokinetics and metabolism of chiral drugs. (n.d.). Slideshare.
- 1-(4-Chlorophenyl)ethanol chemical structure and formula. (2025). Benchchem.
- Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. (2024). ResearchGate.
- 18.6: Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts.
- Document is current - Crossmark. (2024). Crossref.
- Stereoselective metabolism and pharmacokinetics of chiral drugs. (n.d.). Semantic Scholar.
- 1-(4-Fluorophenyl)ethanol. (n.d.). PubChem.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure.
- 126534-42-7((S)-2-CHLORO-1-(4-FLUOROPHENYL)ETHANOL) Product Description. (n.d.). ChemicalBook.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (2017). ResearchGate.
- Chiral Drugs: An Overview. (n.d.). PMC.
- 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026). Benchchem.
- Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. (2022). PubMed.
- Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities. (n.d.). MDPI.
- Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. (n.d.). ResearchGate.
Sources
- 1. Chirality and pharmacokinetics: an area of neglected dimensionality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. scihorizon.com [scihorizon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
A Comparative Guide to the Quantitative Analysis of Enantiomeric Excess of 2-Chloro-1-(4-fluorophenyl)ethanol by Chiral Gas Chromatography
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (ee) is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral drug substances.[1][2] The compound 2-Chloro-1-(4-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, a robust and validated analytical method for quantifying its enantiomeric purity is of paramount importance. This guide provides an in-depth technical comparison of chiral Gas Chromatography (GC) for this application, juxtaposed with alternative analytical techniques, and is supported by established experimental principles.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines that often mandate the marketing of single-enantiomer drugs.[2] This underscores the need for highly accurate and reliable methods to determine enantiomeric excess.
Chiral Gas Chromatography: A Powerful Tool for Enantiomeric Resolution
Chiral GC has emerged as a preferred method for the separation and quantification of volatile chiral compounds.[3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column.[4] These CSPs are typically composed of derivatized cyclodextrins incorporated into a polysiloxane stationary phase.[4]
The primary advantages of employing chiral GC for the analysis of this compound include:
-
High Resolution: Capillary chiral GC columns offer exceptional resolving power, enabling baseline separation of enantiomers even at trace levels.
-
Sensitivity: With detectors like the Flame Ionization Detector (FID), GC provides high sensitivity, which is crucial for the accurate quantification of minor enantiomeric impurities.
-
Direct Analysis: In many cases, derivatization of the analyte is not required, simplifying sample preparation and reducing the potential for analytical errors.[3]
-
Small Sample Requirement: GC methods typically require a very small amount of sample, which is advantageous when dealing with valuable or limited materials.[3]
However, it is important to note that the analyte must be volatile and thermally stable to be amenable to GC analysis.[3]
Experimental Protocol: Chiral GC Analysis of this compound
The following protocol outlines a systematic approach to developing and validating a chiral GC method for determining the enantiomeric excess of this compound.
1. Column Selection: The Heart of the Separation
The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective GC method. For the separation of halogenated and alcohol-containing compounds like this compound, cyclodextrin-based CSPs are highly effective.
-
Recommended CSP: A column coated with a derivatized β-cyclodextrin, such as Rt-βDEXsm or a similar phase, is a strong starting point. These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including those with hydroxyl and halogen functional groups.[4][5] The mechanism of separation on these phases often involves inclusion complexation and surface interactions.[5]
2. GC Instrumentation and Parameters
A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable for this analysis.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks, which is critical for accurate integration. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can offer faster analysis times. |
| Oven Temperature Program | Isothermal at 120-150 °C | An initial isothermal period allows for optimal interaction with the CSP. A temperature ramp may be necessary if other impurities are present. |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector and ensures a stable signal. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity and a wide linear range for quantitative analysis. |
3. Sample Preparation
-
Dissolve a known concentration of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC.
4. Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100[6]
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the chiral GC method is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components. This is demonstrated by achieving baseline resolution of the enantiomeric peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Comparison with Alternative Techniques
While chiral GC is a powerful technique, other methods can also be used for the determination of enantiomeric excess.[3][7]
| Technique | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | High resolution, high sensitivity, direct analysis for volatile compounds.[3] | Requires volatile and thermally stable analytes.[3] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Wide applicability to a broad range of compounds, including non-volatile ones; various CSPs available.[1][8] | May require longer analysis times; higher solvent consumption. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, reduced solvent consumption, suitable for a wide range of compounds.[9] | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information; can be used with chiral solvating or shift reagents.[7] | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations. |
| Capillary Electrophoresis (CE) | Low sample and reagent consumption; high efficiency.[7] | Lower loading capacity; may have lower sensitivity for some applications. |
For this compound, which is sufficiently volatile and thermally stable, chiral GC offers an excellent balance of performance, speed, and sensitivity.
Visualizing the Workflow
The following diagram illustrates the logical flow of the quantitative analysis of enantiomeric excess by chiral GC.
Caption: Workflow for enantiomeric excess determination by chiral GC.
Conclusion
The quantitative analysis of the enantiomeric excess of this compound by chiral Gas Chromatography is a robust, sensitive, and reliable method. The key to a successful separation lies in the judicious selection of the chiral stationary phase, typically a derivatized cyclodextrin column, and the optimization of GC parameters. When properly validated, this technique provides the high degree of accuracy and precision required for quality control in the pharmaceutical industry. While alternative methods like chiral HPLC and SFC are also viable, chiral GC often presents a more efficient workflow for volatile analytes such as the one discussed in this guide.
References
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64.
- Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 27(11), 984-995.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Zhang, T., Nguyen, D., & Franco, P. (2013). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc, 28(1), 12-18.
- Záruba, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Gheorghiu, M. D. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts.
- Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Ibezim, E. C., Onyishi, I. V., & Omeje, E. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6.
- Beesley, T. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
- Yao, Z. P., & Wang, Y. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
- Carlsson, Y., Hedeland, M., Bondesson, U., & Pettersson, C. (2001). Enantiomeric Separations using Chiral Counter-Ions. ResearchGate.
- Google Patents. (2016). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- Nagireddy, V. R., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science, 7(07), 036-043.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparison of biocatalytic versus traditional chemical synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol
Executive Summary
Verdict: For the synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol , biocatalysis using Ketoreductases (KREDs) is the superior methodology for pharmaceutical-grade applications requiring >99% enantiomeric excess (ee) without downstream chiral purification. While Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts offers a robust, commercially available alternative for bulk intermediate synthesis, it frequently plateaus at 95–97% ee and carries the burden of heavy metal remediation.
The Challenge: Chiral -Halohydrins
The target molecule, This compound (CAS: 351-05-3), is a critical chiral building block for NMDA receptor antagonists (e.g., Eliprodil) and various agrochemicals.
Core Synthetic Difficulties:
-
Chemo-selectivity: The electronegative fluorine atom and the
-chloro group activate the carbonyl, making it prone to over-reduction or dehalogenation. -
Stereo-stability: Under basic conditions (common in chemical hydrogenation), the product readily cyclizes to the epoxide (4-fluorostyrene oxide), racemizing the center or leading to side products.
-
Enantiopurity: Drug substances typically require
ee. Traditional reductions often require recrystallization to bridge the gap from to .
Traditional Chemical Route: Asymmetric Transfer Hydrogenation (ATH)[1]
The Standard: Ru-TsDPEN Catalysis
The industry standard for reducing
Mechanism & Causality
Unlike direct hydrogenation (
-
Metal-Ligand Cooperativity: The reaction proceeds via a concerted mechanism where the hydride is transferred from the Ru center and a proton is transferred from the amine ligand simultaneously.
-
Chiral Induction: The chiral environment of the TsDPEN ligand locks the substrate orientation, favoring hydride attack from one face (Re or Si).
Experimental Protocol (Self-Validating)
Reagents:
-
Substrate: 2-Chloro-1-(4-fluorophenyl)ethanone
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Workflow:
-
Inerting: Flame-dry a two-neck round bottom flask and purge with Nitrogen (
). Oxygen poisons the Ru-hydride species. -
Catalyst Pre-formation: Dissolve
and in DCM. Add TEA and stir for 30 min to form the active 16-electron purple complex. -
Reaction: Add the ketone substrate followed by the FA/TEA mixture dropwise.
-
Critical Control Point: Maintain temperature at
to . Higher temperatures increase reaction rate but degrade enantioselectivity ( drops ~1% per rise).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (
) should disappear; alcohol appears ( ). -
Quench: Wash with water and saturated
.-
Warning: Do not use strong base (NaOH) during workup to prevent epoxide formation.
-
Performance Data
-
Yield: 85–92%
-
Enantiomeric Excess (ee): 94–97%
-
Reaction Time: 12–24 hours
Biocatalytic Route: Enzymatic Ketoreduction[2][3]
The Standard: KRED/ADH Systems
Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs), often engineered from Candida, Rhodococcus, or Lactobacillus species. These enzymes possess a "chiral pocket" that rigidly controls substrate binding.
Mechanism & Causality
-
Cofactor Dependency: The enzyme utilizes NADPH or NADH to deliver a hydride.
-
Coupled Regeneration: Because nicotinamide cofactors are expensive, a second enzyme (Glucose Dehydrogenase - GDH) is added to recycle
back to using glucose as the sacrificial reductant. -
Thermodynamic Drive: The oxidation of glucose to gluconolactone is irreversible, driving the ketone reduction to full conversion.
Experimental Protocol (Self-Validating)
Reagents:
-
Enzyme: Commercial KRED (e.g., KRED-P1 or engineered variant)
-
Cofactor:
(catalytic amount, 1 mM) -
Recycling System: GDH (enzyme) + Glucose (1.5 eq)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Co-solvent: DMSO or IPA (10% v/v) to solubilize the hydrophobic substrate.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM K-Pi buffer, pH 7.0. Degas to prevent enzyme oxidation.
-
Substrate Solution: Dissolve 2-Chloro-1-(4-fluorophenyl)ethanone in DMSO (final concentration in reaction: 50-100 g/L).
-
Reaction Initiation: Add Glucose,
, GDH, and KRED to the buffer. Add the substrate solution last.-
Critical Control Point: Monitor pH.[1] The production of gluconic acid will lower pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH. If pH drops below 6.0, enzyme activity crashes.
-
-
Agitation: Stir gently (overhead stirrer preferred) at
. Avoid vigorous vortexing which denatures proteins at the air-water interface. -
Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase (no filtration needed if phase separation is clean).
Performance Data
-
Yield: >98% (Quantitative conversion common)
-
Reaction Time: 6–12 hours
Comparative Analysis
Data Comparison Table
| Metric | Chemical (Ru-ATH) | Biocatalytic (KRED) |
| Enantioselectivity (ee) | 94% – 97% | >99.5% |
| Conversion | 90% – 95% | >99% |
| Catalyst Cost | High (Ru metal + Chiral Ligand) | Low to Medium (Recombinant Enzymes) |
| Solvent System | Organic (DCM/EtOAc) | Aqueous Buffer + <10% Organic |
| Impurity Profile | Ru contamination (requires scavenging) | Protein residues (removed by extraction) |
| Scalability | Linear scale-up | Volumetric productivity limits (solubility) |
| E-Factor (Waste) | High (Organic solvents) | Low (Biodegradable aqueous waste) |
Visualizing the Workflows
The following diagrams illustrate the distinct mechanistic pathways and operational flows.
Diagram 1: Chemical Synthesis Cycle (Ru-ATH)
Caption: The Ruthenium-catalyzed Asymmetric Transfer Hydrogenation cycle relying on metal-ligand cooperativity.
Diagram 2: Biocatalytic Cycle (Coupled Regeneration)
Caption: The coupled enzymatic cycle showing simultaneous ketone reduction and cofactor regeneration.
References
-
Biocatalytic Synthesis of Chiral Alcohols: Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules.
-
Ruthenium ATH Mechanism: Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.
-
KRED Application on Halo-Ketones: Huisman, G. W., et al. (2010). Practical biocatalytic reductions in pharmaceutical manufacturing. Current Opinion in Chemical Biology.
-
Comparison of Methodologies: BenchChem Application Note. (2025).[4] A Comparative Guide to Enantioselective Ketone Reduction.
-
Enantioselective Biocatalytic Reduction: Chanysheva, A. R., et al. (2024).[5] Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Russian Journal of General Chemistry.
Sources
- 1. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crossmark [crossmark.crossref.org]
A-Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2-Chloro-1-(4-fluorophenyl)ethanol
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of analytical methods for the quantification of 2-Chloro-1-(4-fluorophenyl)ethanol, a key intermediate in various synthetic processes. The objective is to ensure that analytical methods, when transferred between laboratories, produce comparable and reliable results, a cornerstone of robust quality control in the pharmaceutical and chemical industries.[1] This document outlines the principles, experimental design, and execution of such a study, comparing two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The importance of inter-laboratory validation lies in establishing the reproducibility of an analytical procedure.[2] Regulatory bodies like the FDA and international organizations such as the International Council for Harmonisation (ICH) have established guidelines that underscore the necessity of demonstrating that a method is fit for its intended purpose.[2][3][4][5][6] This guide synthesizes these principles into a practical approach for researchers, scientists, and drug development professionals.
The Imperative of Cross-Validation
Analytical method transfer between laboratories is a common practice in the lifecycle of a product.[1] Whether moving from a research and development setting to a quality control laboratory or outsourcing to a contract research organization (CRO), it is paramount to ensure the integrity and consistency of the analytical data generated.[1] Cross-validation serves as a documented process to qualify a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the validated state of the method is maintained.[1]
The primary goal is to determine if the data obtained from different laboratories, or by different analytical methods, are comparable.[7] This is typically achieved by analyzing a common set of samples and statistically comparing the results against predefined acceptance criteria.[1][7]
Experimental Design: A Blueprint for Reliability
A well-structured experimental design is the foundation of a successful cross-validation study. This involves the careful selection of participating laboratories, preparation of standardized test materials, and a clear definition of the analytical methods and performance characteristics to be evaluated.
2.1. Participating Laboratories
For this comparative study, we will consider three hypothetical laboratories:
-
Lab A: The originating laboratory with extensive experience in the analysis of the target analyte.
-
Lab B: A receiving laboratory with a moderate level of experience and different instrumentation.
-
Lab C: A contract research organization with a high-throughput environment.
2.2. Standardized Test Materials
A single, homogenous batch of this compound should be prepared and distributed to all participating laboratories. This batch should be well-characterized for its purity and identity. Additionally, a set of validation samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) should be prepared from this batch to assess linearity, accuracy, and precision. To minimize bias, it is recommended that the composition of the test samples is not known to the analysts performing the validation.[8]
2.3. Analytical Methods for Comparison
This guide will compare two widely used chromatographic techniques suitable for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and versatile technique for non-volatile and thermally labile compounds.[9][10]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): A powerful method for the analysis of volatile and thermally stable compounds.[9][11]
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the HPLC and GC analysis of this compound.
3.1. High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale: Reversed-phase HPLC is chosen for its wide applicability and ability to separate compounds based on their hydrophobicity. A C18 column is a standard choice for this type of analysis, offering good retention and separation of moderately polar organic molecules. The mobile phase composition of acetonitrile and water is a common and effective eluent system. UV detection is selected based on the chromophoric nature of the phenyl ring in the analyte.
Experimental Protocol:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).[10]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.[10]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[9]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
System Suitability:
-
Before initiating the analysis, perform at least five replicate injections of a mid-range standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
3.2. Gas Chromatography (GC-FID) Method
Rationale: Gas chromatography is an excellent alternative for volatile compounds. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a robust response. The choice of a mid-polar capillary column allows for good separation of halogenated aromatic compounds. The temperature program is optimized to ensure adequate separation from potential impurities and a reasonable run time. For halogenated compounds, other selective detectors like the Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) could also be considered for enhanced sensitivity and selectivity.[12][13][14][15]
Experimental Protocol:
-
Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a final concentration within the calibration range.
-
-
System Suitability:
-
Perform at least five replicate injections of a mid-range standard solution.
-
The system is deemed suitable if the RSD of the peak area is ≤ 2.0%.
-
Visualization of Workflows
4.1. Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the overall workflow for the inter-laboratory cross-validation study.
Caption: Workflow of the inter-laboratory cross-validation process.
4.2. Analytical Method Quantification Logic
The diagram below outlines the logical steps involved in quantifying the analyte using either the HPLC or GC method.
Caption: Logical flow for analyte quantification.
Data Comparison and Acceptance Criteria
The core of the cross-validation study is the statistical comparison of the data generated by the participating laboratories. The performance of each method will be evaluated based on the following parameters, with acceptance criteria generally aligned with ICH guidelines.[16][17]
5.1. Data Summary Tables
The following tables present hypothetical but realistic data for the cross-validation study.
Table 1: HPLC Method Validation Results
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% | 100.2 ± 1.1% | 98.0 - 102.0% |
| Precision (RSD) | ||||
| - Repeatability | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.3% | 1.6% | 1.4% | ≤ 3.0% |
| Assay (% w/w) | 99.2% | 98.7% | 99.5% |
Table 2: GC Method Validation Results
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9994 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.5 ± 1.0% | 99.8 ± 1.3% | 100.9 ± 0.9% | 98.0 - 102.0% |
| Precision (RSD) | ||||
| - Repeatability | 0.7% | 1.0% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | 1.3% | ≤ 3.0% |
| Assay (% w/w) | 99.8% | 99.4% | 100.1% |
5.2. Interpretation of Results
Based on the hypothetical data, both the HPLC and GC methods demonstrate acceptable performance across all three laboratories, meeting the predefined acceptance criteria for linearity, accuracy, and precision. The slight variations in the results between laboratories are expected and can be attributed to differences in instrumentation, environmental conditions, and analyst technique.
A statistical analysis, such as a two-way Analysis of Variance (ANOVA), can be employed to determine if there are any statistically significant differences between the results from the different laboratories and between the two analytical methods. An F-test can be used to compare the variances of the results. If the calculated F-value is less than the critical F-value, it can be concluded that there is no significant difference in the precision of the methods between the laboratories.
Conclusion and Best Practices
This guide has provided a comprehensive framework for the cross-validation of analytical methods for this compound. Both the HPLC and GC methods, when properly validated, are suitable for the accurate and precise quantification of this analyte.
Key recommendations for a successful inter-laboratory cross-validation include:
-
A well-defined protocol: A detailed protocol with clear acceptance criteria is essential.[4]
-
Use of a single, homogenous sample batch: This minimizes variability arising from the sample itself.
-
Open communication: Clear and frequent communication between the participating laboratories is crucial to address any issues that may arise.
-
Thorough documentation: All aspects of the study, from sample preparation to data analysis, should be meticulously documented.
By adhering to these principles, organizations can ensure the reliability and consistency of their analytical data, a critical component of product quality and regulatory compliance.
References
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available from: [Link]
-
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Available from: [Link]
-
AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (2012). Journal of AOAC International, 95(1), 268–272. Available from: [Link]
-
CLU-IN. (2018). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography. Available from: [Link]
-
Teledyne Labs. What is Gas Chromatography? Available from: [Link]
-
AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012). AOAC International. Available from: [Link]
-
Nilsson, U. J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9833–9841. Available from: [Link]
-
Phenomenex. (2023). Exploring the Various Types of Detectors Used in Gas Chromatography. Available from: [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
AOAC International. (2012). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis, 19th Ed. Available from: [Link]
-
Sullivan, D. (2015). AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. Journal of AOAC INTERNATIONAL, 98(1), 2-4. Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 13. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography [clu-in.org]
- 14. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Types of Gas Chromatography Detectors | Phenomenex [phenomenex.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-1-(4-fluorophenyl)ethanol
Executive Summary & Hazard Architecture
Target Compound: 2-Chloro-1-(4-fluorophenyl)ethanol CAS: 126534-42-7 (S-isomer) / 403-42-9 (General/Related) Chemical Class: Halohydrin / Fluorinated Aromatic
This guide defines the safety architecture for handling this compound. Unlike standard organic solvents, this compound possesses a vicinal chlorohydrin motif. In physiological conditions, chlorohydrins can spontaneously cyclize to form epoxides, acting as alkylating agents capable of binding to DNA and proteins. Furthermore, the para-fluorine substitution increases lipophilicity, enhancing skin permeation rates compared to non-fluorinated analogs.
Critical Hazard Profile (GHS Classifications):
-
H318 (Serious Eye Damage): Irreversible corneal damage is a primary risk. Standard safety glasses are insufficient .
-
H302 + H332 (Harmful if Swallowed/Inhaled): Systemic toxicity risk upon entry.
-
H315 (Skin Irritation): Direct contact dermatitis risk.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any volume above 10 mg.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1+ (D3 rating for splash).Rationale: The liquid/solid is corrosive to corneal tissue (H318). Vented safety glasses allow vapors/particulates to bypass the lens. |
| Dermal (Hand) | Double-Gloving System | Inner Layer: Low-Density Polyethylene (PE) or Laminate (Silver Shield) for permeation resistance.Outer Layer: Nitrile (min 5 mil) for dexterity and grip.Rationale: Fluorinated organics permeate standard nitrile rapidly. The inner barrier prevents breakthrough.[1] |
| Respiratory | Engineering Control | Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges. |
| Body | Chemo-Rated Gown or Lab Coat | Material: Polypropylene/PE laminate or standard cotton lab coat with a rubber apron.Rationale: Prevents fabric saturation and skin contact in the event of a lap-spill. |
Operational Workflow & Engineering Controls
Visualization of Safety Logic
The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop-Work" triggers.
Detailed Protocol
Phase A: Preparation (The "Dry" Run)
-
Static Control: Fluorinated solids are often prone to static charge. Use an antistatic gun or polonium strip near the balance to prevent powder dispersal.
-
Solvent Selection: Identify your solvent before handling. This compound is soluble in DCM, Methanol, and Ethyl Acetate. Have a pre-moistened wipe (DCM) ready for immediate cleaning of spatulas.
Phase B: Active Handling
-
Weighing:
-
Never weigh outside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance.
-
Reasoning: Inhalation of dust (H332) triggers rapid respiratory irritation.
-
-
Transfer:
-
If liquid/oil: Use a positive-displacement pipette to prevent dripping.
-
If solid: Dissolve in the primary solvent immediately upon weighing to reduce dispersibility.
-
Phase C: Decontamination
-
Tool Cleaning: Rinse all spatulas/syringes with Acetone or DCM into a waste beaker inside the hood.
-
Glove Removal: Perform "beak" method removal. Do not touch the outer surface of the gloves with bare skin. Wash hands with soap and cool water (warm water opens pores, increasing permeation risk if residue is present).
Emergency Response & Disposal
Exposure Response[2]
-
Ocular (Critical): Immediately flush with water for 15 minutes .[2][3] Hold eyelids open. The lipophilic nature of the fluorine group makes the chemical difficult to wash out; time is the only variable you control. Seek medical attention immediately (ophthalmologist required).
-
Skin: Drench with water, then wash with soap.[1][2] Do not use solvent (ethanol/acetone) on skin, as this drives the chemical deeper into the dermis.
Waste Disposal Strategy
This compound contains both Chlorine and Fluorine.
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (which can induce epoxide formation and exothermic polymerization).
-
Labeling: Clearly mark waste tag with "Fluorinated Chlorohydrin - Toxic."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782079, (S)-2-Chloro-1-(4-fluorophenyl)ethanol. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
